20-Hydroxyaflavinine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

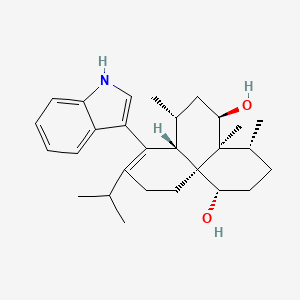

20-Hydroxyaflavinine is a natural product derived from the metabolites of the ascomycete fungus Tricladium species . It belongs to the class of diterpenoids and is known for its unique chemical structure and biological activities . The compound has a molecular formula of C28H39NO2 and a molecular weight of 421.62 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 20-Hydroxyaflavinine typically involves the isolation of the compound from the natural source, Tricladium species . The isolation process includes extraction, purification, and crystallization steps to obtain the pure compound

Industrial Production Methods

Industrial production of this compound is primarily based on the cultivation of the Tricladium species fungus under controlled conditions . The fungus is grown in large fermentation tanks, and the metabolites are extracted using organic solvents such as chloroform, dichloromethane, and ethyl acetate . The extracted metabolites are then purified through chromatographic techniques to isolate this compound .

化学反応の分析

Types of Reactions

20-Hydroxyaflavinine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .

科学的研究の応用

20-Hydroxyaflavinine has a wide range of scientific research applications due to its unique chemical structure and biological properties . Some of the key applications include:

Chemistry: Used as a reference compound in the study of diterpenoids and their chemical properties.

Biology: Investigated for its role in fungal metabolism and its interactions with other biological molecules.

Medicine: Studied for its potential anticancer and antiviral activities.

Industry: Explored for its potential use in developing new pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 20-Hydroxyaflavinine involves its interaction with specific molecular targets and pathways . The compound binds to the DNA of cells, inhibiting the synthesis of RNA and proteins, which leads to the inhibition of cell growth . This mechanism is particularly effective against cancer cells, making this compound a promising candidate for anticancer drug development .

類似化合物との比較

20-Hydroxyaflavinine is part of a family of indole diterpenes, which includes compounds such as aflavinine, epoxyeujindole-A, and aflavazole . These compounds share similar chemical structures but differ in their functional groups and biological activities .

Aflavinine: Known for its antiinsectant properties.

Epoxyeujindole-A: Exhibits antiviral activities.

Aflavazole: Studied for its anticancer properties.

生物活性

20-Hydroxyaflavinine is a flavonoid compound derived from the ascomycete fungus Tricladium species. It has garnered attention for its diverse biological activities, particularly in the fields of medicine and agriculture. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and insecticidal properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound possesses a complex chemical structure that contributes to its biological activity. It is categorized as an indole diterpenoid, which are known for their significant pharmacological properties. The compound's structure allows it to interact with various biological targets, influencing cellular pathways involved in cancer progression and microbial resistance.

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₁₅N₃O₄ |

| Molecular Weight | 305.31 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 180-182 °C |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and colon adenocarcinoma (HT-29).

- Case Study : A study conducted by Zhang et al. (2022) reported that this compound showed half-maximal inhibitory concentration (IC50) values of 2.5 µg/mL for A549 cells and 5.5 µg/mL for MCF7 cells, indicating potent cytotoxic effects against these cancer types .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that extracts containing this compound can inhibit the growth of bacteria and fungi.

- Research Findings : A study on Aspergillus flavus demonstrated that crude extracts containing this compound exhibited significant antifungal activity against pathogenic bacteria .

Insecticidal Activity

The compound also displays insecticidal properties, making it a candidate for agricultural applications.

- Insect Resistance : Research indicates that this compound and related compounds have shown effectiveness in reducing pest populations, particularly in agricultural settings. For example, it was noted that certain derivatives had insect resistance capabilities comparable to synthetic pesticides .

Table 2: Summary of Biological Activities

| Activity Type | Organism/Cell Line | IC50/Effectiveness |

|---|---|---|

| Anticancer | MCF7 | 5.5 µg/mL |

| A549 | 2.5 µg/mL | |

| Antimicrobial | Aspergillus flavus | Significant inhibition |

| Insecticidal | Various pest species | Effective at low concentrations |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : It promotes apoptosis through the activation of caspases, leading to programmed cell death.

- Antimicrobial Action : The compound disrupts microbial cell membranes, leading to cell lysis and death.

特性

IUPAC Name |

(1S,4R,4aS,5R,7R,7aS,11aS)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-propan-2-yl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO2/c1-16(2)19-12-13-28-23(30)11-10-18(4)27(28,5)24(31)14-17(3)26(28)25(19)21-15-29-22-9-7-6-8-20(21)22/h6-9,15-18,23-24,26,29-31H,10-14H2,1-5H3/t17-,18-,23+,24-,26+,27-,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGMWTZTHQRHRE-GSJQUQQQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)C)C4=CNC5=CC=CC=C54)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]([C@]23[C@]1([C@@H](C[C@H]([C@H]2C(=C(CC3)C(C)C)C4=CNC5=CC=CC=C54)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。